3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst like sulfuric acid or hydrochloric acid to form the chromen-4-one structure.
Hydroxylation: Finally, the hydroxylation at the 7-position can be achieved using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction of the chromen-4-one core can lead to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated flavonoids.
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various flavonoid derivatives with potential biological activities.
Biology:
Antioxidant Activity: It is studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Anti-inflammatory Properties: Research has shown its potential in reducing inflammation by inhibiting pro-inflammatory enzymes.
Medicine:
Anticancer Research: The compound is investigated for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Neuroprotective Effects: Studies suggest its role in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.
Industry:
Pharmaceuticals: Used in the development of new therapeutic agents.
Cosmetics: Incorporated into formulations for its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through the following mechanisms:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Apoptosis Induction: In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness: 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of the 2-chlorophenyl group, which can enhance its biological activity and specificity compared to other flavonoids. This structural modification can lead to improved pharmacokinetic properties and targeted effects in biological systems.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-15(11-4-2-3-5-13(11)17)16(19)12-7-6-10(18)8-14(12)20-9/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDRCDZEHNPGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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